molecular formula C18H14N2O5 B4761013 N-1,3-benzodioxol-5-yl-3-(3-methoxyphenyl)-5-isoxazolecarboxamide

N-1,3-benzodioxol-5-yl-3-(3-methoxyphenyl)-5-isoxazolecarboxamide

Cat. No. B4761013
M. Wt: 338.3 g/mol
InChI Key: MUMJYDLIWFNHCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-3-(3-methoxyphenyl)-5-isoxazolecarboxamide, commonly known as MDMA, is a psychoactive drug that has become increasingly popular in recent years. It is a member of the amphetamine family of drugs and is primarily used for its euphoric and empathogenic effects. MDMA is a synthetic compound that was first synthesized in 1912 by the German pharmaceutical company Merck.

Mechanism of Action

MDMA works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. It also causes the release of oxytocin, a hormone that is associated with social bonding and trust. The increased levels of these neurotransmitters are responsible for the drug's euphoric and empathogenic effects.
Biochemical and Physiological Effects:
MDMA has several biochemical and physiological effects on the body. It increases heart rate and blood pressure, causes pupil dilation, and increases body temperature. It also causes the release of vasopressin, a hormone that regulates water balance in the body.

Advantages and Limitations for Lab Experiments

MDMA has several advantages and limitations for use in lab experiments. It has been shown to be effective in reducing symptoms of PTSD in clinical trials, making it a potential therapeutic agent. However, its recreational use and potential for abuse make it difficult to study in a controlled environment.

Future Directions

There are several future directions for research on MDMA. One area of research is the development of new therapeutic applications for the drug. Another area of research is the development of safer and more effective MDMA analogs. Additionally, research on the long-term effects of MDMA use is needed to better understand the potential risks associated with the drug.
In conclusion, MDMA is a psychoactive drug that has become increasingly popular in recent years. It has potential therapeutic applications in the treatment of PTSD, anxiety, and depression. The drug works by increasing the levels of neurotransmitters in the brain, which are responsible for its euphoric and empathogenic effects. While there are several advantages to using MDMA in lab experiments, its recreational use and potential for abuse make it difficult to study in a controlled environment. Future research on the drug should focus on developing new therapeutic applications and understanding the potential risks associated with its use.

Scientific Research Applications

MDMA has been the subject of extensive scientific research in recent years. Studies have shown that MDMA has potential therapeutic applications in the treatment of post-traumatic stress disorder (PTSD), anxiety, and depression. MDMA-assisted psychotherapy has been shown to be effective in reducing symptoms of PTSD in clinical trials.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c1-22-13-4-2-3-11(7-13)14-9-17(25-20-14)18(21)19-12-5-6-15-16(8-12)24-10-23-15/h2-9H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMJYDLIWFNHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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